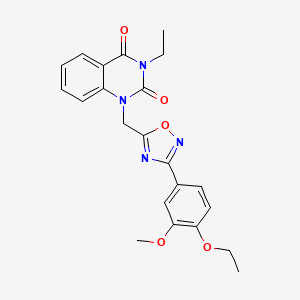
1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C22H22N4O5 and its molecular weight is 422.441. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-ethylquinazoline-2,4(1H,3H)-dione is a complex organic molecule that has garnered attention for its potential biological activities. Its structure features both an oxadiazole ring and a quinazoline core, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C28H26N4O5 |
| Molecular Weight | 498.5 g/mol |
| IUPAC Name | This compound |
| InChI Key | CWORFADFDJSDFB-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
Molecular Targets:
- Kinases and Proteases: The compound can inhibit the activity of specific enzymes involved in signaling pathways.
Pathways Involved:
- MAPK/ERK Pathway: Interference with this pathway can lead to inhibition of cell proliferation and induction of apoptosis in cancer cells .
Biological Activities
-
Anticancer Activity:
- The compound has shown promising results in inhibiting cancer cell lines such as PC-3 (prostate), HCT-116 (colon), and ACHN (renal) with IC50 values of 0.67 µM, 0.80 µM, and 0.87 µM respectively .
- A study highlighted that derivatives similar to this compound exhibited significant growth inhibition in various cancer cell lines including leukemia and breast cancer .
-
Antimicrobial Activity:
- The oxadiazole group is known for its broad-spectrum antimicrobial properties. Compounds containing this moiety have demonstrated effectiveness against bacteria, fungi, and viruses .
- Specific derivatives have been tested for antibacterial effects against pathogens such as Mycobacterium bovis, showing substantial inhibition rates .
- Anti-inflammatory and Analgesic Effects:
Case Study 1: Anticancer Efficacy
A recent investigation evaluated the anticancer efficacy of several quinazoline derivatives similar to the target compound. The study reported significant cytotoxic effects against multiple cancer cell lines with mechanisms involving apoptosis induction through caspase activation .
Case Study 2: Antimicrobial Properties
A series of 1,3,4-oxadiazole derivatives were synthesized and tested for antimicrobial activity. Among them, certain compounds demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, indicating the potential application of these compounds in developing new antibiotics .
属性
IUPAC Name |
1-[[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-ethylquinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O5/c1-4-25-21(27)15-8-6-7-9-16(15)26(22(25)28)13-19-23-20(24-31-19)14-10-11-17(30-5-2)18(12-14)29-3/h6-12H,4-5,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HADCRUXRFABQKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC(=C(C=C4)OCC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














